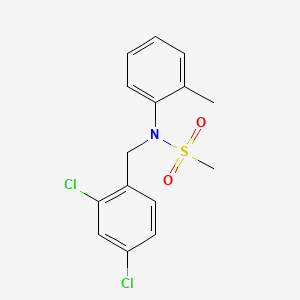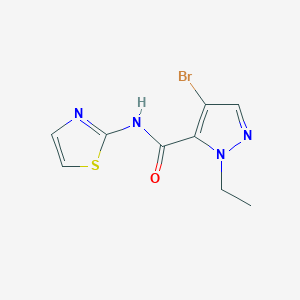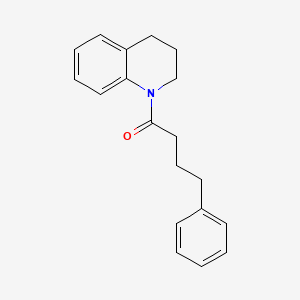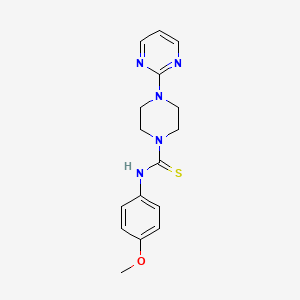![molecular formula C16H16N2O2S B5813217 N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5813217.png)
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methylbenzamide, commonly known as HMPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMPC is a benzamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of HMPC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. HMPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a role in inflammation. HMPC has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
HMPC has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. HMPC has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a role in inflammation. HMPC has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. HMPC has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
HMPC has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of HMPC, including the development of novel drugs for the treatment of inflammation, oxidative stress, and cancer. Further studies are needed to fully understand the mechanism of action of HMPC and its potential applications in various fields. HMPC can also be studied for its potential use as a biosensor or fluorescent probe for the detection of metal ions.
Méthodes De Synthèse
HMPC can be synthesized using various methods, including the reaction of 2-amino-4-methylphenol with carbon disulfide in the presence of sodium hydroxide, followed by the reaction with 4-methylbenzoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain HMPC in high yield and purity.
Applications De Recherche Scientifique
HMPC has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. HMPC has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer activities, making it a potential candidate for the development of novel drugs. HMPC has also been studied for its potential use in the development of biosensors and as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-3-6-12(7-4-10)15(20)18-16(21)17-13-8-5-11(2)9-14(13)19/h3-9,19H,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCJPPDZKCDKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5813143.png)



![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-3,1-phenylene)]diacetamide](/img/structure/B5813166.png)


![4-[(4-bromobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5813182.png)
![5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5813196.png)
![N-(2-{2-[1-(4-aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B5813197.png)
![5-[(2-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813211.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5813232.png)
